molecular formula C18H20N2O4 B4436575 diisopropyl 2,2'-bipyridine-3,3'-dicarboxylate

diisopropyl 2,2'-bipyridine-3,3'-dicarboxylate

Cat. No. B4436575
M. Wt: 328.4 g/mol
InChI Key: ALRRJLGHFXRWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DiP is a versatile compound that has found applications in various fields of science. The compound is a derivative of 2,2'-bipyridine, which is a well-known ligand in coordination chemistry. DiP has been extensively studied for its ability to form stable complexes with transition metal ions, which has led to its use in catalysis and other chemical reactions. The chemical structure of DiP is shown below:

Scientific Research Applications

Spin Crossover Behavior in Iron(II) Complexes

Diisopropyl 2,2'-bipyridine-3,3'-dicarboxylate (i-PrObpydc) demonstrates significant spin crossover (SCO) behavior when used in iron(II) complexes. The unique electronic substituent effect of the isopropyl acetate group and C-H···O supramolecular interactions contribute to a highly cooperative behavior, leading to an abrupt thermally induced spin transition. This characteristic can be utilized in the design of responsive materials and molecular electronics (Xue et al., 2018).

Sensitization of Titanium Dioxide Particles

In the context of photocatalytic water splitting, diisopropyl 2,2'-bipyridine-3,3'-dicarboxylate has been used to sensitize titanium dioxide (TiO2) particles. This leads to the formation of Ru-O-Ti bonds and shifts the absorption onset of TiO2 beyond 600 nm, enhancing the efficiency of hydrogen generation. This application is pivotal in the development of sustainable energy sources (Duonghong et al., 1984).

As a Sensor for Carboxylates

This compound has been used in sensors for carboxylates. Bipyridine derivatives synthesized from it show changes in conformation under varying conditions and have been evaluated for their ability to sense carboxylates through UV/Vis and fluorescence studies (Costero et al., 2008).

Cytotoxic Oxopyridoindolizines Synthesis

In medicinal chemistry, a derivative of 2,2'-bipyridine-3,3'-dicarboxylate has been used to create novel cytotoxic compounds, such as Oxopyridoindolizines (OPIC). The presence of an isopropyl substituent on the carboxylic ester of these compounds significantly influences their cytotoxic potency against cancer cell lines (Zunino et al., 2002).

For CO/Vinyl Arene Copolymerization

In catalysis, diisopropyl 2,2'-bipyridine-3,3'-dicarboxylate-related ligands have been used in the synthesis of complexes that act as precatalysts in carbon monoxide/styrene and CO/4-Me-styrene copolymerization reactions, showcasing how small variations in the ligand backbone can significantly affect the productivity of the catalytic system (Durand et al., 2008).

properties

IUPAC Name

propan-2-yl 2-(3-propan-2-yloxycarbonylpyridin-2-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11(2)23-17(21)13-7-5-9-19-15(13)16-14(8-6-10-20-16)18(22)24-12(3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRRJLGHFXRWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(N=CC=C1)C2=C(C=CC=N2)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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